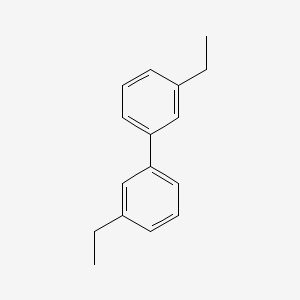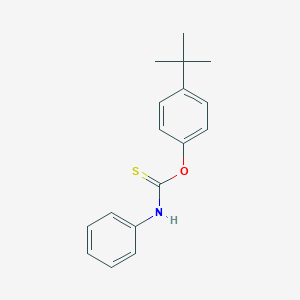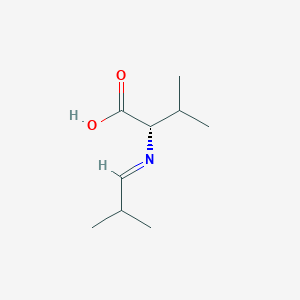
(E)-N-(2-Methylpropylidene)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-Methylpropylidene)-L-valine is an organic compound with the molecular formula C7H13N It is a derivative of L-valine, an essential amino acid, and features an imine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Methylpropylidene)-L-valine typically involves the condensation of L-valine with an aldehyde or ketone. One common method is the reaction of L-valine with 2-methylpropanal under acidic or basic conditions to form the imine. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-Methylpropylidene)-L-valine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can react with the imine group under basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted imines or amines.
Applications De Recherche Scientifique
(E)-N-(2-Methylpropylidene)-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-N-(2-Methylpropylidene)-L-valine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-(2-Methylpropylidene)-1-propen-1-amine
- (E)-2-(2-Methylpropylidene)hexanal
- 3-Methyl-2-([(E)-2-Methylpropylidene]amino)butanenitrile
Uniqueness
(E)-N-(2-Methylpropylidene)-L-valine is unique due to its derivation from L-valine, an essential amino acid. This structural feature imparts specific biochemical properties that are not present in other similar compounds. Its ability to form reversible covalent bonds with proteins and enzymes makes it particularly valuable in biochemical and medicinal research.
Propriétés
Numéro CAS |
13135-56-3 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(2-methylpropylideneamino)butanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)5-10-8(7(3)4)9(11)12/h5-8H,1-4H3,(H,11,12)/t8-/m0/s1 |
Clé InChI |
NNSCFSWXZPTUGB-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)C=N[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CC(C)C=NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


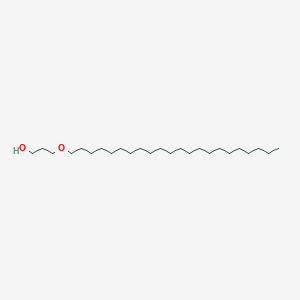
![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)
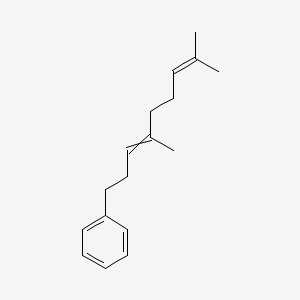

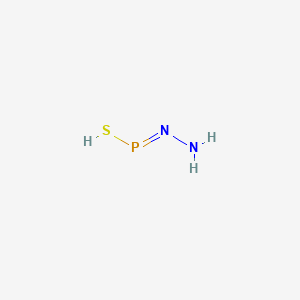
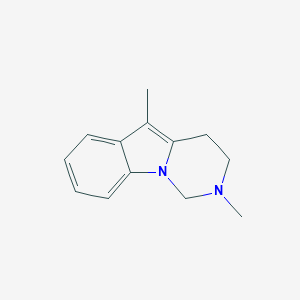
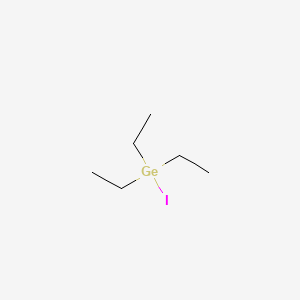

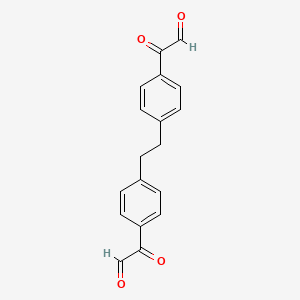
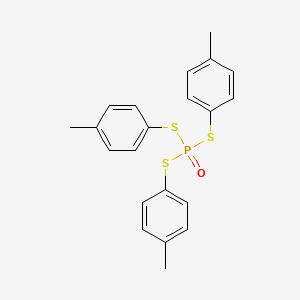

![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
